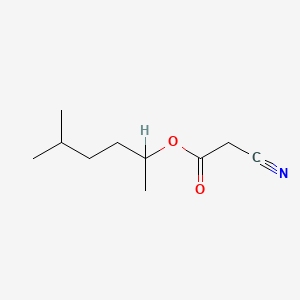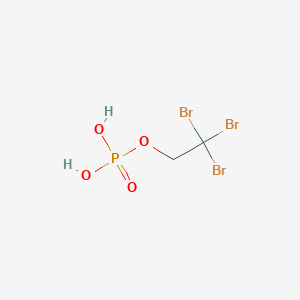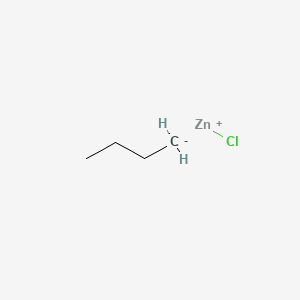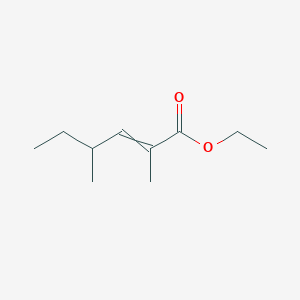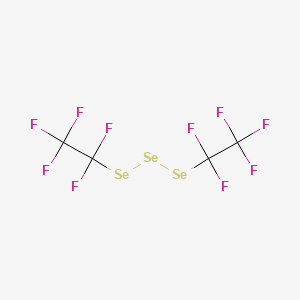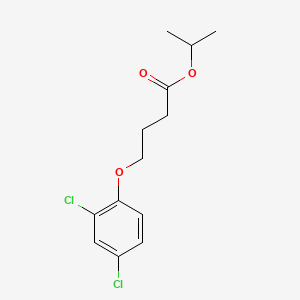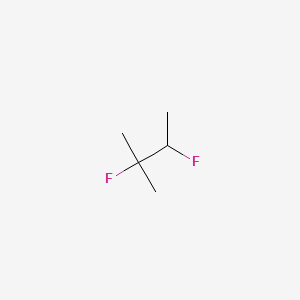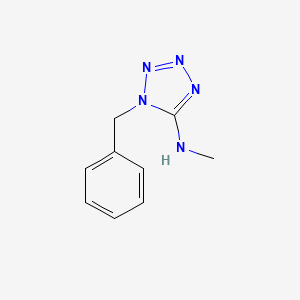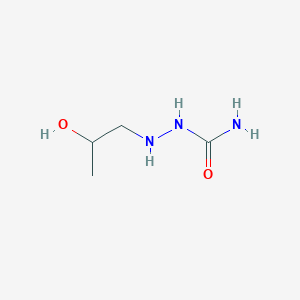
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected via a hexyl chain with sulfanyl groups. This compound is of interest due to its unique structure, which combines the properties of morpholine and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine typically involves the reaction of morpholine with a hexyl chain containing sulfanyl groups. One common method involves the use of diethanolamine and sulfuric acid to produce morpholine, which is then reacted with a hexyl chain containing sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding thiols.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine rings can interact with active sites of enzymes, while the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, used in various industrial applications.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring and a sulfonic acid group, used as a buffering agent in biological research.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is unique due to its dual morpholine rings connected by a hexyl chain with sulfanyl groups. This structure provides a combination of properties from both morpholine and sulfanyl groups, making it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
53551-60-3 |
|---|---|
Molecular Formula |
C14H28N2O2S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-(6-morpholin-4-ylsulfanylhexylsulfanyl)morpholine |
InChI |
InChI=1S/C14H28N2O2S2/c1(3-13-19-15-5-9-17-10-6-15)2-4-14-20-16-7-11-18-12-8-16/h1-14H2 |
InChI Key |
ZMLXCVMUFOKURI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1SCCCCCCSN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
